molecular formula C19H19N3O B11551689 5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11551689
M. Wt: 305.4 g/mol
InChI Key: MWODGBMVIJWIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one” is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one” typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 4-toluidine to form an intermediate Schiff base, which is then cyclized with 5-methyl-2-pyrazolin-3-one under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

“5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-methyl-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

“5-methyl-2-(4-methylphenyl)-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and toluidinomethylene groups may confer distinct properties compared to other pyrazolones.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-[(4-methylphenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C19H19N3O/c1-13-4-8-16(9-5-13)20-12-18-15(3)21-22(19(18)23)17-10-6-14(2)7-11-17/h4-12,21H,1-3H3

InChI Key

MWODGBMVIJWIHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.